molecular formula C31H40N2O9 B3309942 Boc-L-Thr[Fmoc-L-Ser(tBu)]-OH CAS No. 944283-28-7

Boc-L-Thr[Fmoc-L-Ser(tBu)]-OH

Cat. No. B3309942
CAS RN: 944283-28-7
M. Wt: 584.7 g/mol
InChI Key: YCWYIOBWFQMUSW-YWWLGCSWSA-N
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Description

“Boc-L-Thr[Fmoc-L-Ser(tBu)]-OH” is a complex molecule used in peptide synthesis . It is composed of two amino acids, Threonine (Thr) and Serine (Ser), protected by Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups respectively . The molecule has an empirical formula of C31H40N2O9 and a molecular weight of 584.66 .


Synthesis Analysis

The synthesis of “Boc-L-Thr[Fmoc-L-Ser(tBu)]-OH” involves the use of Fmoc/tBu solid-phase peptide synthesis methodology . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents .


Molecular Structure Analysis

The molecular structure of “Boc-L-Thr[Fmoc-L-Ser(tBu)]-OH” is complex due to the presence of the protecting groups and the two amino acids. The SMILES string representation of the molecule is CC@@H(C)C)C@HOCC1c2ccccc2-c3ccccc13)C(O)=O .


Chemical Reactions Analysis

“Boc-L-Thr[Fmoc-L-Ser(tBu)]-OH” is used in peptide synthesis reactions, particularly in Fmoc solid-phase peptide synthesis . The molecule can undergo C-H activation and other reactions suitable for peptide synthesis .

Mechanism of Action

The mechanism of action of “Boc-L-Thr[Fmoc-L-Ser(tBu)]-OH” in peptide synthesis involves the sequential deprotection of the amino acids and the formation of peptide bonds .

It exhibits an optical activity of [α]20/D +16±1°, c = 1% in ethyl acetate . The molecule should be stored at a temperature of 2-8°C .

Safety and Hazards

As with all chemicals, “Boc-L-Thr[Fmoc-L-Ser(tBu)]-OH” should be handled with care. Specific safety and hazard information may be found in the material safety data sheet (MSDS) provided by the manufacturer .

Future Directions

The future directions for “Boc-L-Thr[Fmoc-L-Ser(tBu)]-OH” and similar molecules lie in their use in peptide synthesis. Peptides are gaining considerable attention as potential drugs, and the Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings .

properties

IUPAC Name

(2S,3R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H40N2O9/c1-18(25(26(34)35)33-29(38)42-31(5,6)7)41-27(36)24(17-40-30(2,3)4)32-28(37)39-16-23-21-14-10-8-12-19(21)20-13-9-11-15-22(20)23/h8-15,18,23-25H,16-17H2,1-7H3,(H,32,37)(H,33,38)(H,34,35)/t18-,24+,25+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWYIOBWFQMUSW-YWWLGCSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C(COC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)[C@H](COC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H40N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16663398

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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